molecular formula C18H13F3N4O3S B2827434 2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 851079-74-8

2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2827434
CAS No.: 851079-74-8
M. Wt: 422.38
InChI Key: SCQHPDNRJUCIHG-UHFFFAOYSA-N
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Description

2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features an imidazole ring, a nitrophenyl group, and a trifluoromethylphenyl group

Scientific Research Applications

2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmaceuticals: The compound is explored for its potential use in developing new drugs for various diseases.

    Materials Science: It is investigated for its potential use in creating new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of aniline, followed by coupling with the imidazole ring.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the imidazole derivative with thiourea.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the acylation of the imidazole derivative with 3-(trifluoromethyl)benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-nitrophenyl)imidazole
  • N-(3-trifluoromethylphenyl)acetamide
  • 2-(4-nitrophenyl)imidazole

Uniqueness

2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrophenyl and trifluoromethylphenyl groups enhances its potential as a versatile compound for various applications.

Properties

IUPAC Name

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3S/c19-18(20,21)12-2-1-3-13(10-12)23-16(26)11-29-17-22-8-9-24(17)14-4-6-15(7-5-14)25(27)28/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQHPDNRJUCIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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